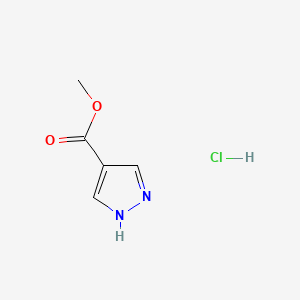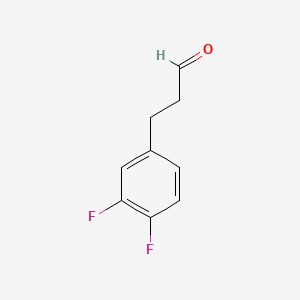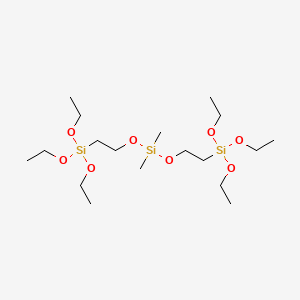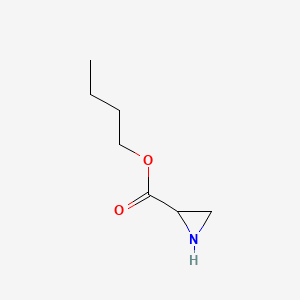
2-Azetidinone,1-(2-methyl-2-propenyl)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Azetidinone,1-(2-methyl-2-propenyl)-(9CI) is a chemical compound belonging to the azetidinone family. Azetidinones are four-membered lactams, which are cyclic amides. This particular compound features a 2-methyl-2-propenyl group attached to the nitrogen atom of the azetidinone ring. Azetidinones are notable for their biological activity and are often studied for their potential pharmaceutical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azetidinone,1-(2-methyl-2-propenyl)-(9CI) typically involves the cyclization of appropriate precursors. One common method is the reaction of an allylamine with a β-lactam precursor under acidic or basic conditions. The reaction conditions often include:
Temperature: Moderate temperatures (50-100°C) are usually sufficient.
Catalysts: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide.
Solvents: Common solvents include dichloromethane or ethanol.
Industrial Production Methods
On an industrial scale, the production of 2-Azetidinone,1-(2-methyl-2-propenyl)-(9CI) may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes:
Raw Materials: High-purity allylamine and β-lactam precursors.
Reaction Control: Automated systems to monitor temperature, pH, and reaction time.
Purification: Techniques such as crystallization or chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Azetidinone,1-(2-methyl-2-propenyl)-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azetidinone ring to an amine.
Substitution: The propenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation Products: Oxides of the azetidinone ring.
Reduction Products: Amines derived from the azetidinone ring.
Substitution Products: Various substituted azetidinones depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-Azetidinone,1-(2-methyl-2-propenyl)-(9CI) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.
Medicine: Investigated for its potential use in developing new antibiotics and antiviral agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Azetidinone,1-(2-methyl-2-propenyl)-(9CI) involves its interaction with biological targets such as enzymes. The compound can inhibit enzyme activity by mimicking the natural substrate, thereby blocking the active site. This inhibition can disrupt various biological pathways, making it a potential candidate for drug development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Azetidinone: The parent compound without the propenyl group.
3-Azetidinone: A structural isomer with the carbonyl group at a different position.
4-Azetidinone: Another isomer with the carbonyl group at the fourth position.
Uniqueness
2-Azetidinone,1-(2-methyl-2-propenyl)-(9CI) is unique due to the presence of the 2-methyl-2-propenyl group, which can influence its reactivity and biological activity. This substitution can enhance its potential as a pharmaceutical agent compared to its simpler counterparts.
This detailed overview provides a comprehensive understanding of 2-Azetidinone,1-(2-methyl-2-propenyl)-(9CI), covering its synthesis, reactions, applications, and comparisons with similar compounds
Eigenschaften
CAS-Nummer |
172326-86-2 |
|---|---|
Molekularformel |
C7H11NO |
Molekulargewicht |
125.171 |
IUPAC-Name |
1-(2-methylprop-2-enyl)azetidin-2-one |
InChI |
InChI=1S/C7H11NO/c1-6(2)5-8-4-3-7(8)9/h1,3-5H2,2H3 |
InChI-Schlüssel |
AURMKPBOWSOQPP-UHFFFAOYSA-N |
SMILES |
CC(=C)CN1CCC1=O |
Synonyme |
2-Azetidinone,1-(2-methyl-2-propenyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


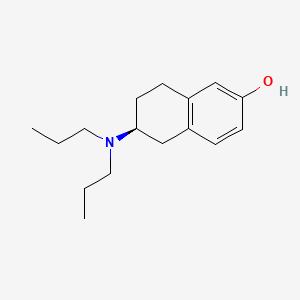
![3H-[1,2,3]Oxathiazolo[4,5-d]pyrimidine](/img/structure/B575606.png)
![1-methyl-4H-pyrimido[1,6-a]benzimidazol-3-one](/img/structure/B575608.png)
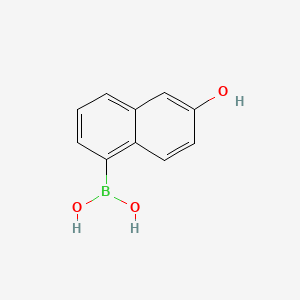
![5-Isopropyl-6,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B575611.png)
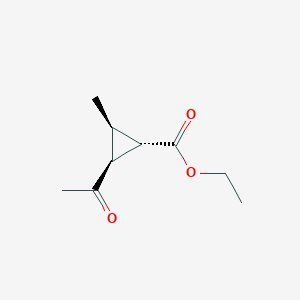
![9-oxa-3,6-diazatricyclo[4.3.0.02,4]nona-1,4,7-triene](/img/structure/B575617.png)
